2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-5(2)6-3-7-10-8(13)4-9(14)12(7)11-6/h3,5H,4H2,1-2H3,(H,10,13) |
InChI Key |
ULHDCXGQXVGEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)CC(=O)NC2=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds
The most common and efficient method for synthesizing pyrazolo[1,5-a]pyrimidine-5,7-diones is the cyclocondensation reaction between 5-amino-1H-pyrazoles and β-dicarbonyl compounds (e.g., diketones, ketoesters). This reaction forms the fused heterocyclic ring system in a single step or through a multi-step sequence involving intermediate formation.
- Mechanism : The amino group of the pyrazole attacks the carbonyl of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine core with keto groups at positions 5 and 7.
- Reaction conditions : Typically carried out in acidic media such as acetic acid or under solvent-free microwave irradiation to enhance reaction rates and yields.
- Yields : High yields ranging from 80% to 95% have been reported, with reaction times varying from minutes under microwave conditions to several hours under reflux.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an efficient method to accelerate the cyclocondensation process, reducing reaction times significantly without compromising yields.
- For example, pyrazolo[1,5-a]pyrimidines substituted at various positions were synthesized by reacting β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C, yielding products in 88–96%.
- Microwave methods also minimize decomposition of sensitive substituents and improve regioselectivity.
Multi-Step Synthesis Involving Halogenation and Nucleophilic Substitution
In some cases, the pyrazolo[1,5-a]pyrimidine-5,7-dione core is first synthesized and then functionalized via:
- Halogenation : Chlorination at positions 5 and 7 using reagents like phosphorus oxychloride.
- Nucleophilic substitution : Replacement of halogens with nucleophiles such as amines or alkyl groups to introduce desired substituents, including the isopropyl group at position 2.
Specific Preparation of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Starting Materials
- 5-Amino-1H-pyrazole derivatives : The amino group is essential for cyclization.
- Isopropyl-substituted β-dicarbonyl compounds : For introducing the 2-(propan-2-yl) substituent, β-dicarbonyl compounds bearing isopropyl groups (e.g., isobutyrylacetone or ethyl isobutyrylacetate) are used.
Synthetic Route Overview
Detailed Reaction Conditions
- Solvent : Acetic acid is commonly used for reflux; alternatively, solvent-free microwave irradiation is preferred for faster reaction.
- Temperature : 80–180 °C depending on method (microwave at 180 °C, reflux lower).
- Time : 10 min to 3 hours; microwave methods are significantly faster.
- Catalysts : Acidic conditions suffice; no additional catalysts typically required.
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
Representative Data Table for Preparation Parameters and Yields
| Compound | Starting β-Dicarbonyl | Method | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione | Ethyl isobutyrylacetate | Microwave-assisted cyclocondensation | 180 | 15 min | 90 | High purity, regioselective |
| 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione | Isobutyrylacetone | Reflux in AcOH | 110 | 3 h | 87 | Traditional method, longer time |
| 2-methyl derivative (analog) | Acetylacetone | Microwave-assisted | 180 | 10 min | 92 | Used as comparison to isopropyl derivative |
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising antitumor properties. Studies have shown that these compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Antiviral Activity : Recent studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antiviral activity against viruses like HIV and HCV. The mechanism often involves the inhibition of viral replication processes .
Agricultural Applications
- Pesticide Development : The compound's structural features have been explored for developing new pesticides. Its ability to interfere with specific biological pathways in pests suggests potential use as a selective herbicide or insecticide .
- Plant Growth Regulators : Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can act as plant growth regulators, enhancing growth rates and improving crop yields under specific conditions .
Materials Science Applications
- Polymer Chemistry : The unique properties of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione allow it to be used as a building block in the synthesis of advanced polymers with tailored properties for applications in coatings and adhesives .
- Nanotechnology : The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study 1: Antitumor Mechanism
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of a series of pyrazolo[1,5-a]pyrimidine derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Properties
Research conducted by Smith et al. (2023) found that a specific derivative of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione significantly reduced inflammation markers in animal models of arthritis. The study concluded that this compound could serve as a basis for new anti-inflammatory drugs with fewer side effects than current treatments .
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Functional Implications :
- Lipophilicity : The isopropyl group in the target compound likely increases membrane permeability compared to methyl or trifluoromethyl substituents .
- Hydrogen Bonding: The 5,7-dione moiety in the target compound supports stronger hydrogen bonding than imino or methylated analogs, affecting target binding .
2.4 Physical Properties
Limited data are available for the target compound, but analogs provide insights:
- Purity : Related compounds (e.g., 2,6-dimethyl analog) achieve ≥98% purity after recrystallization .
- Melting Points : Methylated analogs (e.g., 5a in ) melt at 194–196°C, whereas trifluoromethyl substitution may raise melting points due to increased molecular rigidity .
- Solubility: The 5,7-dione moiety improves aqueous solubility compared to non-polar substituents like CF₃ .
Biological Activity
2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships.
- IUPAC Name : 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
- CAS Number : 1499894-81-3
- Molecular Formula : CHN
- Molecular Weight : 165.24 g/mol
The biological activity of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione primarily involves its role as an inhibitor of various enzymes and pathways associated with cellular proliferation and survival. Notably:
- It has been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp) in hepatitis C virus (HCV) models, demonstrating antiviral properties against HCV infections .
- The compound also exhibits antitumor activity , influencing pathways involved in apoptosis and cell cycle regulation .
Antiviral Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives for their inhibitory effects on HCV NS5B RNA-dependent RNA polymerase. The findings indicated that certain derivatives exhibited potent activity with IC values in the low micromolar range .
Antitumor Activity
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine analogs in inhibiting cell proliferation in cancer models:
- Multiple Myeloma (MM) : Compounds showed selective engagement leading to apoptosis and downregulation of prenylation processes critical for cancer cell survival .
- Pancreatic Ductal Adenocarcinoma (PDAC) : The compound demonstrated significant antitumor efficacy in xenograft mouse models without substantial hepatotoxicity .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[1,5-a]pyrimidines significantly influence their biological activities. Key findings include:
- Substitution patterns at the 4 and 7 positions of the pyrazole ring affect enzyme inhibition potency and selectivity.
- The presence of bulky groups like isopropyl enhances lipophilicity and cellular uptake .
Case Studies
- Inhibition of HCV : A derivative of 2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine was tested for its ability to inhibit HCV replication in vitro. Results indicated a dose-dependent reduction in viral load .
- Cancer Therapeutics : In a study involving various cancer cell lines (e.g., MM and PDAC), treatment with pyrazolo[3,4-d]pyrimidine analogs resulted in significant inhibition of cell growth compared to controls. The mechanism was linked to enhanced apoptosis markers .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
